2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone 2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1257549-59-9
VCID: VC4384512
InChI: InChI=1S/C22H29N5O2/c28-20(27-14-12-26(13-15-27)19-4-2-1-3-5-19)16-25-10-8-18(9-11-25)22-24-23-21(29-22)17-6-7-17/h1-5,17-18H,6-16H2
SMILES: C1CC1C2=NN=C(O2)C3CCN(CC3)CC(=O)N4CCN(CC4)C5=CC=CC=C5
Molecular Formula: C22H29N5O2
Molecular Weight: 395.507

2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

CAS No.: 1257549-59-9

Cat. No.: VC4384512

Molecular Formula: C22H29N5O2

Molecular Weight: 395.507

* For research use only. Not for human or veterinary use.

2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone - 1257549-59-9

Specification

CAS No. 1257549-59-9
Molecular Formula C22H29N5O2
Molecular Weight 395.507
IUPAC Name 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone
Standard InChI InChI=1S/C22H29N5O2/c28-20(27-14-12-26(13-15-27)19-4-2-1-3-5-19)16-25-10-8-18(9-11-25)22-24-23-21(29-22)17-6-7-17/h1-5,17-18H,6-16H2
Standard InChI Key MLZYMCZVOKJHMX-UHFFFAOYSA-N
SMILES C1CC1C2=NN=C(O2)C3CCN(CC3)CC(=O)N4CCN(CC4)C5=CC=CC=C5

Introduction

2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural arrangement, including a cyclopropyl group, a piperidine moiety, an oxadiazole ring, and a phenylpiperazine moiety, which are known for their potential pharmacological properties.

Synthesis and Characterization

The synthesis of 2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps, utilizing various chemical transformations and reagents. The characterization of this compound is crucial for understanding its properties and potential applications.

Synthesis Steps

  • Preparation of Intermediates: Involves the synthesis of key intermediates such as the oxadiazole derivative and the phenylpiperazine moiety.

  • Coupling Reactions: The intermediates are then coupled using appropriate reagents to form the final compound.

  • Purification: The compound is purified using techniques such as recrystallization or chromatography.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the compound's structure and confirm its purity.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: Helps identify functional groups present in the compound.

Biological Activities and Potential Applications

2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone exhibits potential biological activities that make it a candidate for further research in pharmacology.

Biological Activities

  • Antimicrobial Activity: Oxadiazole derivatives are known for their antimicrobial properties, which could be beneficial in developing new antibiotics.

  • Anti-inflammatory Activity: The compound's structure suggests potential anti-inflammatory effects, which could be useful in treating inflammatory diseases.

  • Anticancer Activity: Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells, suggesting potential anticancer properties.

Potential Applications

  • Medicinal Chemistry: The compound's unique structure makes it a promising candidate for drug discovery, particularly in the development of anticancer and anti-inflammatory agents.

  • Pharmacological Research: Further studies are needed to elucidate the compound's mechanism of action and its interactions with biological targets.

Solubility

  • Organic Solvents: The compound is expected to exhibit moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol due to its polar functional groups.

Stability

  • Ambient Conditions: Stable under ambient conditions but should be protected from light to prevent degradation.

  • Reactivity: The carbonyl group in the ethanone moiety is electrophilic and may react with nucleophiles.

Biological Activities Table

ActivityDescription
AntimicrobialPotential activity due to oxadiazole ring
Anti-inflammatoryPotential activity based on structural features
AnticancerPreliminary studies suggest potential anticancer effects

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